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Compound of Interest

Compound Name: Lidocaine methiodide

Cat. No.: B1675313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of lidocaine and its quaternary

ammonium derivative, lidocaine methiodide (also known as QX-314), for the intracellular

blockade of voltage-gated sodium channels. This document delves into their mechanisms of

action, quantitative comparisons, and the experimental protocols utilized to investigate their

effects.

Introduction: The Principle of Intracellular Blockade
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials

in excitable cells.[1] Both lidocaine and lidocaine methiodide exert their primary anesthetic

and antiarrhythmic effects by blocking these channels from the intracellular side of the cell

membrane.[2][3] Lidocaine, a tertiary amine, can exist in both charged and uncharged forms.[4]

Its uncharged form allows it to cross the lipid bilayer of the cell membrane. Once inside the cell,

it equilibrates to its charged form, which then binds to the intracellular portion of the sodium

channel, inducing a blockade.[2]

In contrast, lidocaine methiodide is a quaternary ammonium compound, meaning it carries a

permanent positive charge. This permanent charge renders it membrane-impermeant.

Consequently, to achieve intracellular blockade with lidocaine methiodide, it must be

introduced directly into the cell, for instance, via a patch pipette during electrophysiological

recordings, or by exploiting the permeability of large-pore ion channels such as the Transient

Receptor Potential Vanilloid 1 (TRPV1) and TRPA1 channels. This property of lidocaine
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methiodide allows for highly targeted blockade of specific cell populations expressing these

channels.

Mechanism of Action: A Tale of Two Molecules
Lidocaine's mechanism involves a state-dependent blockade of sodium channels, showing

higher affinity for the open and inactivated states of the channel. This "use-dependent"

characteristic means its blocking effect is more pronounced in rapidly firing neurons.

Lidocaine methiodide also demonstrates a use-dependent and voltage-dependent block of

sodium channels when applied intracellularly. Its inability to cross the cell membrane makes it a

valuable tool for selectively studying intracellular blockade mechanisms without the

confounding effects of extracellular binding sites. The blockade by both molecules is thought to

involve interaction with residues lining the inner pore of the sodium channel.

Quantitative Data Presentation
The following tables summarize quantitative data extracted from various studies. It is important

to note that direct comparisons can be challenging due to variations in experimental models

and conditions.

Table 1: General Properties and Concentrations
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Parameter Lidocaine
Lidocaine
Methiodide (QX-
314)

Source(s)

Chemical Nature
Tertiary amine, weak

base

Quaternary

ammonium,

permanently charged

Membrane

Permeability

Permeable (in

uncharged form)
Impermeable

pKa ~7.7-7.9
N/A (permanently

charged)

Typical Intracellular

Concentration (Patch

Clamp)

N/A (typically applied

extracellularly)
0.2 mM - 20 mM

Therapeutic Plasma

Concentration

(Systemic)

1-3 mg/ml (for

antiarrhythmic effects)

N/A (not used

systemically)

Concentration for

TRPV1/TRPA1

Permeation

N/A 5 mM - 30 mM

Table 2: Electrophysiological Effects
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Parameter Lidocaine
Lidocaine
Methiodide (QX-
314)

Source(s)

Primary Target
Voltage-gated sodium

channels

Voltage-gated sodium

channels

Site of Action Intracellular Intracellular

State Dependence

Preferential binding to

open and inactivated

states

Preferential binding to

open and inactivated

states

Use-Dependence Yes Yes

Effect on Other

Channels

Can affect K+ and

Ca2+ channels at

higher concentrations.

Can affect Ca2+

channels at high

concentrations (e.g.,

10 mM).

Mandatory Visualizations
Signaling Pathway of Sodium Channel Blockade
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Caption: Mechanism of sodium channel blockade by lidocaine and lidocaine methiodide.

Experimental Workflow for Intracellular Blockade
Studies
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Caption: A typical experimental workflow for studying intracellular drug effects using patch-

clamp.
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Caption: Comparison of membrane permeability between lidocaine and lidocaine methiodide.

Experimental Protocols
The gold-standard technique for investigating the intracellular effects of these compounds is

whole-cell patch-clamp electrophysiology.

General Whole-Cell Patch-Clamp Protocol for
Intracellular Drug Application
Objective: To measure the effect of intracellularly applied lidocaine methiodide or to study the

intracellular action of extracellularly applied lidocaine on voltage-gated sodium currents.

1. Cell Preparation:
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Culture or isolate the cells of interest (e.g., dorsal root ganglion neurons, HEK-293 cells

expressing specific sodium channel subtypes, or cardiac myocytes).

Plate cells on coverslips suitable for microscopy and electrophysiological recording.

2. Solution Preparation:

External Solution (Artificial Cerebrospinal Fluid or similar): Composition typically includes (in

mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose.

The solution should be bubbled with 95% O2/5% CO2 and have an osmolarity of ~305-315

mOsm.

Internal (Pipette) Solution: A typical composition includes (in mM): 130 KCl, 5 NaCl, 0.4

CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3. Osmolarity should be

~260-280 mOsm. For studying sodium currents, CsF or CsCl may be substituted for KCl to

block potassium channels.

Drug-Containing Internal Solution: For lidocaine methiodide studies, dissolve the desired

concentration (e.g., 5 mM) in the internal solution. For lidocaine studies, the drug is typically

applied to the external solution.

3. Electrophysiological Recording:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled

with the internal solution.

Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse

with the external solution.

Using a micromanipulator, approach a target cell with the patch pipette while applying

positive pressure.

Once the pipette touches the cell membrane, release the positive pressure to form a

gigaohm seal (resistance > 1 GΩ).

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

This allows the contents of the pipette, including the drug, to dialyze into the cell.
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Clamp the cell voltage at a holding potential where sodium channels are in a closed state

(e.g., -80 mV).

Apply a series of voltage steps (e.g., to 0 mV) to activate the sodium channels and record

the resulting inward currents.

For use-dependence protocols, a train of depolarizing pulses is applied.

4. Data Analysis:

Measure the peak amplitude of the sodium current in the presence and absence of the drug.

Analyze the kinetics of channel activation, inactivation, and recovery from inactivation.

Construct dose-response curves to determine the IC50 of the drug.

Conclusion
Lidocaine and lidocaine methiodide are both potent intracellular blockers of voltage-gated

sodium channels. The key difference lies in their membrane permeability. Lidocaine's ability to

cross the cell membrane makes it a clinically useful local anesthetic and antiarrhythmic.

Lidocaine methiodide's membrane impermeability makes it a powerful research tool for

isolating and studying intracellular blockade mechanisms and for targeting specific cell

populations that can internalize it through large-pore channels. The choice between these two

compounds depends on the specific research or clinical question being addressed. A thorough

understanding of their distinct properties is essential for the design and interpretation of

experiments in pharmacology and neuroscience.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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